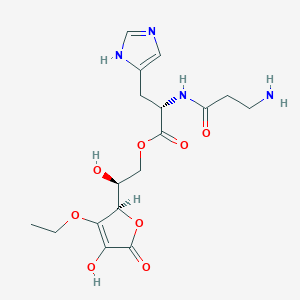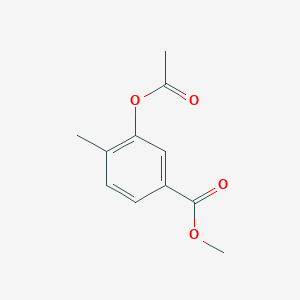
(R)-2-(2,3,6-Trifluorophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2,3,6-Trifluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of trifluorophenyl groups in the compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3,6-Trifluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,6-trifluorobenzaldehyde and ®-pyrrolidine.
Condensation Reaction: The 2,3,6-trifluorobenzaldehyde undergoes a condensation reaction with ®-pyrrolidine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure ®-2-(2,3,6-Trifluorophenyl)pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,3,6-Trifluorophenyl)pyrrolidine may involve:
Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
®-2-(2,3,6-Trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The trifluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines with various functional groups.
科学的研究の応用
Chemistry
®-2-(2,3,6-Trifluorophenyl)pyrrolidine is used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.
Biology
The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, ®-2-(2,3,6-Trifluorophenyl)pyrrolidine is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry
The compound is used in the development of agrochemicals, polymers, and other industrial products due to its chemical stability and reactivity.
作用機序
The mechanism of action of ®-2-(2,3,6-Trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the binding affinity and selectivity of the compound, leading to its biological effects. The compound may modulate signaling pathways or inhibit enzymatic activity, resulting in its observed effects.
類似化合物との比較
Similar Compounds
(S)-2-(2,3,6-Trifluorophenyl)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activities.
2-(2,3,6-Trifluorophenyl)pyrrolidine: The racemic mixture of the compound.
2-(2,3,6-Trifluorophenyl)pyrrole: A structurally related compound with a pyrrole ring instead of a pyrrolidine ring.
Uniqueness
®-2-(2,3,6-Trifluorophenyl)pyrrolidine is unique due to its chiral nature and the presence of the trifluorophenyl group, which enhances its chemical stability and biological activity. The compound’s specific stereochemistry and functional groups make it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C10H10F3N |
|---|---|
分子量 |
201.19 g/mol |
IUPAC名 |
(2R)-2-(2,3,6-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10F3N/c11-6-3-4-7(12)10(13)9(6)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m1/s1 |
InChIキー |
PEBHPKAIBMUWLT-MRVPVSSYSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2F)F)F |
正規SMILES |
C1CC(NC1)C2=C(C=CC(=C2F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















